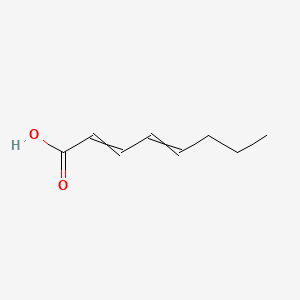

2,4-Octadienoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

90435-12-4 |

|---|---|

Molekularformel |

C8H12O2 |

Molekulargewicht |

140.18 g/mol |

IUPAC-Name |

octa-2,4-dienoic acid |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10) |

InChI-Schlüssel |

QZGIOJSVUOCUMC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC=CC=CC(=O)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Biological Origin of 2,4 Octadienoic Acid

Identification and Isolation of 2,4-Octadienoic Acid from Microbial Sources

The chemical compound this compound and its derivatives have been identified as natural products within the microbial kingdom. Research into the metabolomes of specific bacteria, particularly those from less-explored genera, has led to the discovery of novel fatty acids, including those based on the this compound scaffold.

Actinomycetes are a well-known source of bioactive molecules, though much of the historical focus has been on the genus Streptomyces. beilstein-journals.org In an effort to find new metabolites, researchers have turned to "rare actinomycetes," which are less common and not as thoroughly studied. beilstein-journals.orgd-nb.info

A recent investigation focusing on the underexplored genus Couchioplanes identified a strain, Couchioplanes sp. RD010705, as a producer of new metabolites through a combination of genome mining and metabolome analysis. beilstein-journals.orgd-nb.info The subsequent fractionation of extracts from its fermentation broth led to the isolation of five new methyl-branched unsaturated fatty acids. beilstein-journals.orgd-nb.infonih.gov Among these discoveries were several derivatives of this compound. beilstein-journals.orgd-nb.info

The specific compounds isolated from Couchioplanes sp. RD010705 are detailed in the table below.

| Compound Name | Molecular Formula |

| (2E,4E)-2,4-dimethyl-2,4-octadienoic acid | C₁₀H₁₆O₂ |

| (2E,4E)-2,4,7-trimethyl-2,4-octadienoic acid | C₁₁H₁₈O₂ |

| (2E,4E)-7-hydroxy-2,4-dimethyl-2,4-octadienoic acid | C₁₀H₁₆O₃ |

| (2E,4E)-7-hydroxy-2,4,7-trimethyl-2,4-octadienoic acid | C₁₁H₁₈O₃ |

| (R)-(−)-phialomustin B | C₁₂H₂₀O₂ |

| Table 1: Novel methyl-branched unsaturated fatty acids isolated from Couchioplanes sp. RD010705. beilstein-journals.orgd-nb.info |

Fatty acids are fundamental components of cellular life, primarily existing as esters in triglycerides, phospholipids (B1166683), and cholesteryl esters. wikipedia.org In bacteria, the composition of fatty acids within membrane lipids is crucial for survival and function. Methyl-branched fatty acids are a significant component of the cell membranes in many prokaryotes. acs.org

The presence of methyl branches along the fatty acid chain influences the physical properties of the lipid bilayer. acs.orgnih.gov Specifically, methyl branching can:

Modify Membrane Fluidity : By disrupting the tight packing of lipid chains, methyl branches increase the fluidity of the cell membrane. acs.orgfrontiersin.org This is particularly important for bacteria to adapt to different environmental conditions.

Lower Chain Ordering : Methyl-branched fatty acids reduce the orderliness (condensation) of the lipid chains within the membrane. acs.org

These structural modifications are critical for membrane-dependent functions in bacteria, such as oxidative phosphorylation. nih.gov The precursors for these branched-chain fatty acids are often derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine. frontiersin.orgmdpi.com

Presence of this compound in Plant Kingdom Systems

While microbial sources have yielded several derivatives, the parent compound this compound has also been reported in the plant kingdom. nih.govnih.gov Specifically, its presence has been noted in the Antarctic hair grass, Deschampsia antarctica. nih.govnih.gov This finding is documented in the LOTUS (the natural products occurrence database) and PubChem databases. nih.govnih.gov

Contextualization within Broader Octadecanoid Class of Lipid Mediators

The term "oxylipin" refers to a family of oxygenated fatty acids that function as signaling molecules. escholarship.org Oxylipins are categorized based on the length of their carbon backbone. escholarship.orgbiorxiv.org

Octadecanoids are a major class of oxylipins derived from 18-carbon (C18) polyunsaturated fatty acids, most notably linoleic acid (LA) and α-linolenic acid (ALA). escholarship.orgbiorxiv.orglife-science-alliance.org These C18 precursors are enzymatically oxidized by cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP) enzymes to produce a wide array of bioactive lipid mediators. life-science-alliance.orgacs.org Examples of octadecanoids include hydroxy-octadecadienoic acids (HODEs) and their metabolites. escholarship.orglife-science-alliance.org

In contrast, This compound is a shorter fatty acid, possessing an eight-carbon (C8) chain. nih.gov Therefore, it is not an octadecanoid (which are defined by their C18 structure) but represents a distinct, shorter-chain unsaturated fatty acid. While both are types of fatty acids, they belong to different classes based on their carbon chain length.

Biosynthetic Pathways and Enzymatic Mechanisms of 2,4 Octadienoic Acid

Enzymatic Pathways for Octadienoic Acid Formation

Enzymatic pathways provide highly specific routes for the synthesis of 2,4-octadienoic acid, ensuring control over the structure and stereochemistry of the final product. Key enzyme families involved in its biosynthesis include cyclooxygenases, lipoxygenases, cytochrome P450s, and polyketide synthases.

Cyclooxygenase (COX) enzymes are heme-dependent dioxygenases that are well-known for their role in the conversion of arachidonic acid into prostaglandins (B1171923) and other pro-inflammatory eicosanoids. nih.gov While the primary substrates for COX are C20 polyunsaturated fatty acids, the reactive intermediates formed during this process can undergo further reactions. nih.gov The initial step involves the abstraction of a hydrogen atom and the insertion of molecular oxygen to form an unstable endoperoxide intermediate, such as Prostaglandin (B15479496) G2 (PGG2). This intermediate is then reduced to an alcohol, Prostaglandin H2 (PGH2). While direct synthesis of this compound by COX is not a primary pathway, the breakdown of COX-derived products or the action of COX on shorter fatty acid substrates could potentially lead to the formation of various shorter-chain fatty acid derivatives.

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the addition of molecular oxygen to polyunsaturated fatty acids (PUFAs). ontosight.aiontosight.ai This reaction is a key step in the biosynthesis of various signaling molecules, including leukotrienes and lipoxins. ontosight.ainih.gov When acting on linoleic acid (a C18 fatty acid), LOX enzymes produce hydroperoxy-octadecadienoic acid (HpODE) isomers, primarily 9-HpODE and 13-HpODE. ontosight.ainih.govontosight.ai

These hydroperoxides are relatively unstable and can be further metabolized by other enzymes, such as hydroperoxide lyases. case.edu The cleavage of these molecules can result in the formation of shorter-chain aldehydes and acids. For example, the enzymatic cleavage of 9-HpODE can yield 9-oxononanoic acid and other fragments. case.edu Through subsequent oxidation and rearrangement reactions, these fragments can be converted into compounds like this compound. The specific isomer of HpODE formed is dependent on the type of lipoxygenase and the substrate. researchgate.net

The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases plays a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including fatty acids. mdpi.com CYP enzymes can hydroxylate fatty acids at various positions. nih.gov One significant pathway is ω-oxidation, where the terminal methyl group of a fatty acid is hydroxylated. nih.govresearchgate.net

This initial ω-hydroxylation is followed by further oxidation of the alcohol to an aldehyde and then to a carboxylic acid, resulting in the formation of a dicarboxylic acid. nih.gov This pathway is an alternative to the more common β-oxidation. nih.govwikipedia.org While this process typically acts on longer-chain fatty acids, it provides a direct enzymatic route to dicarboxylic acids. It is plausible that an eight-carbon fatty acid could be a substrate for this pathway, or that longer-chain dicarboxylic acids could be shortened via β-oxidation to yield octadienoic acid. wikipedia.orglibretexts.org CYP enzymes are also capable of producing epoxides from unsaturated fatty acids, such as epoxyeicosatrienoic acids (EETs) from arachidonic acid, which are important signaling molecules. wikipedia.orgnih.govnih.govfrontiersin.orgmdpi.com The regio- and stereoselectivity of these reactions are highly dependent on the specific CYP isoform involved. nih.govnih.gov

Polyketide synthases (PKSs) are large, multi-domain enzymes that synthesize a diverse array of natural products known as polyketides. wikipedia.org The biosynthesis of polyketides resembles fatty acid synthesis but with a greater diversity of building blocks and processing steps. nih.gov Fungal PKSs, in particular, are known for producing a wide variety of bioactive compounds. nih.govnih.govrsc.orgbris.ac.uk

PKSs function by catalyzing the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA. acs.orgresearchgate.net An iterative Type I PKS could theoretically construct the eight-carbon backbone of this compound through a programmed series of condensation and reduction reactions. The enzyme would select the starter and extender units and control the degree of reduction at each step to introduce the two double bonds at the correct positions. nih.govresearchgate.net This pathway represents a de novo synthesis route for the octadienoic acid backbone.

| Enzymatic Pathway | Enzyme Family | Typical Substrate(s) | Key Intermediate(s) | Potential Route to this compound |

| Prostaglandin Synthesis | Cyclooxygenase (COX) | Arachidonic Acid (C20) | Prostaglandin Endoperoxides (PGG2, PGH2) | Breakdown of eicosanoid products. |

| Leukotriene/Lipoxin Synthesis | Lipoxygenase (LOX) | Linoleic Acid (C18), Arachidonic Acid (C20) | Hydroperoxy-fatty acids (e.g., 13-HpODE) | Cleavage of hydroperoxides by hydroperoxide lyase. |

| ω-Oxidation | Cytochrome P450 (CYP) | Medium to long-chain fatty acids | ω-hydroxy fatty acids | Direct oxidation of a C8 fatty acid or shortening of a longer dicarboxylic acid. |

| Polyketide Synthesis | Polyketide Synthase (PKS) | Acetyl-CoA, Malonyl-CoA | Acyl carrier protein (ACP)-bound intermediates | Stepwise assembly of the C8 backbone with programmed double bond formation. |

Non-Enzymatic Oxidation Mechanisms Leading to Octadienoic Acid Derivatives

In addition to controlled enzymatic synthesis, this compound and related compounds can be formed through non-enzymatic oxidation of polyunsaturated fatty acids, a process often referred to as lipid peroxidation or autoxidation. nih.govwikipedia.org This process is a free-radical-mediated chain reaction that lacks the specificity of enzymatic pathways. nih.govnih.govgerli.com

The process consists of three main stages:

Initiation: A reactive oxygen species (ROS) abstracts a hydrogen atom from a carbon adjacent to a double bond in a PUFA, creating a carbon-centered lipid radical. nih.govgerli.com

Propagation: The lipid radical reacts rapidly with molecular oxygen to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen from another PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction. nih.govresearchgate.net

Termination: The reaction chain is terminated when two radical species react with each other to form a non-radical product.

The primary products of this process are lipid hydroperoxides. nih.govresearchgate.net These molecules are unstable and can decompose, particularly in the presence of metal ions, to form a complex mixture of secondary products, including aldehydes, ketones, and shorter-chain fatty acids. acs.orgmdpi.com The fragmentation of larger PUFAs like linoleic or arachidonic acid through these oxidative cleavage reactions can generate a variety of smaller molecules, including derivatives of octadienoic acid. nih.gov Unlike enzymatic reactions, autoxidation results in a racemic mixture of various isomers and oxidation products. researchgate.net

Stereochemical Control and Regioselectivity in Octadienoic Acid Biosynthesis

A key distinction between enzymatic and non-enzymatic pathways for the formation of this compound lies in the stereochemical and regiochemical control of the products.

Enzymatic Pathways: Enzymes such as LOX and CYP exhibit high degrees of regioselectivity and stereospecificity. nih.govnih.gov For instance, different LOX isoforms will oxygenate a fatty acid substrate at a specific carbon atom and produce a specific stereoisomer (e.g., S or R). researchgate.net Similarly, CYP enzymes are isoform-specific in their epoxidation and hydroxylation of fatty acids, producing distinct regio- and stereoisomers. nih.gov Therefore, if this compound is produced via an enzymatic route, it is expected to be a specific, biologically active isomer.

Non-Enzymatic Pathways: In contrast, the free radical-mediated reactions of autoxidation are largely uncontrolled. nih.govgerli.com The initial hydrogen abstraction can occur at any susceptible position, and the subsequent reactions are not stereospecific. This leads to the formation of a complex mixture of various regioisomers and stereoisomers (racemic mixtures) of hydroperoxides and their subsequent breakdown products. nih.govresearchgate.net Therefore, this compound originating from non-enzymatic lipid peroxidation will consist of a mixture of different isomers.

This difference in specificity is a critical factor in the biological activity of the resulting molecules, as specific isomers are often required for interaction with cellular receptors and enzymes.

Investigating Biosynthetic Routes from Precursor Fatty Acids

The formation of this compound is believed to originate from the enzymatic processing of common C18 fatty acids. This process is initiated by the introduction of oxygen, followed by enzymatic cleavage of the carbon chain.

Linoleic acid, an abundant 18-carbon polyunsaturated fatty acid, serves as a primary precursor for a diverse array of oxidized lipid molecules known as oxylipins. nih.gov The biosynthetic cascade leading to the potential formation of this compound commences with the oxidation of linoleic acid. This initial step is predominantly catalyzed by lipoxygenase (LOX) enzymes, which introduce a hydroperoxy group at specific positions on the fatty acid backbone. oup.com

The action of lipoxygenases on linoleic acid primarily yields two main isomers: 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE). wur.nl These hydroperoxides are relatively unstable and serve as critical intermediates for a variety of subsequent enzymatic reactions. nih.gov

The key step in the formation of shorter-chain fatty acids from these C18 hydroperoxides is the cleavage of a carbon-carbon bond, a reaction catalyzed by hydroperoxide lyase (HPL), a type of cytochrome P450 enzyme. wikipedia.orgmdpi.com Hydroperoxide lyases cleave the fatty acid hydroperoxide into a volatile aldehyde and an omega-oxo fatty acid. nih.gov For instance, the cleavage of 13-HPODE by 13-hydroperoxide lyase typically yields the C6 aldehyde, (Z)-3-hexenal, and 12-oxo-(E)-9-dodecenoic acid. mdpi.com

While the direct cleavage of a linoleic acid hydroperoxide to form a C8 aldehyde precursor for this compound is not yet fully elucidated, the known mechanisms of hydroperoxide lyase suggest its plausibility. The formation of a C8 compound would necessitate a cleavage event at a different position along the fatty acid backbone. Research on the substrate specificity of hydroperoxide lyases indicates that the enzyme may recognize specific structural motifs within the substrate rather than the absolute position of the hydroperoxy group, suggesting that under certain conditions, C8 volatiles could be produced. nih.govresearchgate.net The resulting 2,4-octadienal (B1147779) could then be oxidized to this compound by an aldehyde dehydrogenase.

Table 1: Key Enzymes in the Biotransformation of Linoleic Acid

| Enzyme | Substrate | Product(s) | Role in Pathway |

| Lipoxygenase (LOX) | Linoleic Acid | 9-HPODE, 13-HPODE | Initial oxidation of the fatty acid precursor. |

| Hydroperoxide Lyase (HPL) | Fatty Acid Hydroperoxides | Aldehydes, Omega-oxo fatty acids | Cleavage of the C18 backbone to shorter chains. |

| Aldehyde Dehydrogenase | Aldehydes | Carboxylic Acids | Putative final oxidation step to form the acid. |

Contribution of Microbial Metabolism to Octadienoic Acid Biosynthesis

Microorganisms, particularly fungi and bacteria, are known to possess diverse metabolic pathways for the transformation of fatty acids. nih.gov Fungal species, for example, are known to produce a variety of C8 volatile compounds, often referred to as "mushroom alcohol," from linoleic acid. researchgate.net These C8-oxylipins, which contribute to the characteristic aroma of many fungi, are indicative of enzymatic systems capable of cleaving C18 fatty acids into C8 derivatives. researchgate.net

Studies on the fungus Cyclocybe aegerita have shown the biotransformation of linoleic acid into various C8-oxylipins. researchgate.net While this research focused on compounds like octan-3-one and oct-1-en-3-ol, it demonstrates the existence of enzymatic machinery in fungi for the conversion of linoleic acid to C8 molecules. The specific pathways leading to this compound in microorganisms are still an active area of research.

Furthermore, various bacteria are known to produce a range of organic acids through fermentation processes. mdpi.comnih.gov For instance, some bacteria can produce medium-chain fatty acids. While the direct microbial synthesis of this compound is not extensively documented, the known capabilities of microbial fermentation suggest that specific strains could possess the necessary enzymatic pathways. researchgate.net The production of other unsaturated fatty acids by microorganisms supports the potential for microbial biosynthesis of this compound.

Table 2: Research Findings on Microbial Biotransformation of Fatty Acids

| Microorganism/Group | Precursor Fatty Acid | Observed Products | Relevance to this compound Biosynthesis |

| Fungi (e.g., Cyclocybe aegerita) | Linoleic Acid | C8-oxylipins (e.g., octan-3-one) | Demonstrates enzymatic capacity for C18 to C8 conversion. |

| Acetic Acid Bacteria | Ethanol, Sugars | Acetic acid, Gluconic acid | Illustrates microbial production of organic acids. frontiersin.org |

| Various Bacteria | Fatty Acids | Oxidized and shorter-chain fatty acids | Suggests potential for diverse fatty acid modifications. |

Metabolic Transformations and Degradation Pathways of 2,4 Octadienoic Acid

Beta-Oxidation of Unsaturated Fatty Acids: General Principles and Octadienoic Acid Specificity

Beta-oxidation is the primary catabolic pathway for fatty acids, occurring in the mitochondria of eukaryotes and the cytosol of prokaryotes. wikipedia.org This process involves a cyclical series of four reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. wikipedia.orgaocs.org The acetyl-CoA can then enter the citric acid cycle for further energy generation.

The presence of double bonds in unsaturated fatty acids necessitates auxiliary enzymes to reconfigure the bond structure for compatibility with the core beta-oxidation machinery. aocs.org Fatty acids with double bonds at even-numbered carbon positions, like 2,4-octadienoic acid, present a particular challenge. After a number of standard beta-oxidation cycles, a 2,4-dienoyl-CoA intermediate is formed, which cannot be processed by the standard enoyl-CoA hydratase enzyme. plos.orgmdpi.com

For this compound, its degradation would lead to the formation of a 2,4-dienoyl-CoA intermediate. To proceed with beta-oxidation, this intermediate must be reduced by the enzyme 2,4-dienoyl-CoA reductase. wikipedia.orgnih.gov This enzyme converts the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA, which is then isomerized to a trans-2-enoyl-CoA, a substrate that can re-enter the beta-oxidation spiral. plos.org

Role of 2,4-Dienoyl-CoA Reductase in the Catabolism of this compound and Related Compounds

The enzyme 2,4-dienoyl-CoA reductase (DECR) is indispensable for the complete oxidation of polyunsaturated fatty acids with double bonds at even-numbered positions. plos.orgnih.gov It catalyzes the reduction of 2,4-dienoyl-CoA thioesters to 3-trans-enoyl-CoA. wikipedia.org The activity of this enzyme is a rate-limiting step in the breakdown of such fatty acids. wikipedia.org

In prokaryotes like Escherichia coli, 2,4-dienoyl-CoA reductase, also known as FadH, is a monomeric iron-sulfur flavoprotein. nih.govbiorxiv.orgnih.gov It contains FAD, FMN, and a [4Fe-4S] cluster as cofactors. nih.govebi.ac.uk The catalytic mechanism is complex, involving the transfer of electrons from NADPH to FAD, then through the iron-sulfur cluster to FMN. nih.govebi.ac.uk The reduced FMN then donates a hydride to the C5 atom of the substrate, while a catalytic dyad of tyrosine and histidine residues protonates the C4 atom, completing the reduction. nih.govebi.ac.uk A key distinction in E. coli is that its DECR produces the final trans-2-enoyl-CoA product without requiring a separate isomerase. wikipedia.org

Eukaryotic 2,4-dienoyl-CoA reductases are typically homotetrameric enzymes that lack the iron-sulfur cluster found in their prokaryotic counterparts. ebi.ac.uk They are located in both mitochondria and peroxisomes. plos.org The reaction mechanism involves a two-step process where a hydride from NADPH is transferred to the Cδ of the fatty acyl chain, leading to an enolate intermediate. wikipedia.org A subsequent proton abstraction from water at the Cα position yields the final 3-enoyl-CoA product. wikipedia.org

In mammals, mitochondrial DECR is crucial for the complete oxidation of polyunsaturated fatty acids. plos.org Deficiencies in this enzyme can lead to serious metabolic disorders, including hypoglycemia and stress intolerance, due to the incomplete breakdown of fatty acids like linoleic acid. plos.org Peroxisomal 2,4-dienoyl-CoA reductase (pDCR) also participates in the degradation of unsaturated fatty acids, with activity towards various chain lengths. uniprot.org

Omega-Oxidation Pathways and Their Contribution to Octadienoic Acid Metabolism

Omega-oxidation (ω-oxidation) serves as an alternative, though generally minor, pathway for fatty acid metabolism. wikipedia.org This process involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group. wikipedia.org The enzymes for ω-oxidation are located in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates. wikipedia.org

The pathway begins with the hydroxylation of the ω-carbon by a cytochrome P450 enzyme, followed by successive oxidations to an aldehyde and then a carboxylic acid, forming a dicarboxylic acid. wikipedia.org This dicarboxylic acid can then undergo beta-oxidation from either end. wikipedia.org While ω-oxidation is typically more significant for medium-chain fatty acids or when beta-oxidation is impaired, it can contribute to the metabolism of unsaturated fatty acids. wikipedia.orgeuropa.eu Increased lipid load can induce the expression of enzymes involved in ω-oxidation. plos.org

Identification of Novel Catabolic Intermediates of this compound

The metabolism of unsaturated fatty acids can lead to the formation of various intermediates. For instance, the breakdown of linoleic acid, a C18 polyunsaturated fatty acid, can result in intermediates like 13-hydroxyoctadecadienoic acid and 9-oxo-octadecadienoic acid. ahajournals.org The metabolism of 13-hydroperoxyoctadecadienoic acid in rat colon homogenates produces isomers of 2,4-dienone C18 fatty acids. nih.gov

While specific novel intermediates for this compound are not extensively detailed in the provided search results, it is plausible that its degradation could generate analogous hydroxylated or oxidized derivatives. For example, the biotransformation of myrcene, a monoterpene, can lead to the formation of geranic acid (3,7-dimethyl-2,6-octadienoic acid). nih.gov Further research using metabolomic approaches could help in the definitive identification of unique catabolic intermediates of this compound. sciopen.comnih.gov

Comparative Analysis of Octadienoic Acid Metabolism Across Biological Domains

The fundamental process of beta-oxidation is conserved across bacteria and eukaryotes, but the enzymes involved, particularly for unsaturated fatty acids, can differ significantly. biorxiv.orgbiorxiv.org

Prokaryotes: In bacteria like E. coli, the 2,4-dienoyl-CoA reductase (FadH) is a complex iron-sulfur flavoprotein. biorxiv.orgnih.gov It is essential for the degradation of fatty acids with double bonds at even-numbered positions. mdpi.comnih.gov

Eukaryotes: Eukaryotic systems possess distinct mitochondrial and peroxisomal 2,4-dienoyl-CoA reductases. plos.orgpsu.edu These enzymes belong to a different protein family than their bacterial counterparts and lack the iron-sulfur cluster. biorxiv.orgbiorxiv.org Despite these structural differences, eukaryotic DECR can functionally complement a deficiency in the prokaryotic enzyme in E. coli. biorxiv.org In yeast, the peroxisomal 2,4-dienoyl-CoA reductase is crucial for growth on certain unsaturated fatty acids. psu.edu In mammals, mitochondrial DECR deficiency highlights its critical role in energy metabolism and adaptation to fasting. plos.org

This comparative analysis reveals both convergent and divergent evolution of the metabolic pathways for unsaturated fatty acids across different life forms.

Chemical Synthesis and Derivatization of 2,4 Octadienoic Acid and Analogs

Asymmetric Synthetic Methodologies for Enantiomerically Pure Octadienoic Acid Units

The asymmetric synthesis of the octadienoic acid unit is crucial for accessing biologically active natural products like cryptophycins. A notable approach starts from (R)-2,3-O-cyclohexylideneglyceraldehyde, a readily available chiral building block. thieme-connect.de

The stereocontrolled introduction of chiral centers is a key challenge in the synthesis of octadienoic acid units. Researchers have employed several key strategies to achieve high diastereoselectivity and enantioselectivity. thieme-connect.deresearchgate.net These methods often rely on the use of chiral auxiliaries or chiral reagents to direct the formation of new stereocenters. ankara.edu.tr

Key stereocontrolled reactions include:

Gallium-mediated diastereoselective crotylation: This reaction, performed on glyceraldehyde derivatives, allows for the controlled formation of one of the asymmetric centers. thieme-connect.deresearchgate.net

Stereoselective allylation: The use of reagents like allyltributylstannane enables the addition of an allyl group with a specific stereochemistry. thieme-connect.deresearchgate.net

Enantioselective Grignard addition: The addition of a Grignard reagent to an α-oxygenated aldehyde can be controlled to produce the desired enantiomer. thieme-connect.deresearchgate.net

These methods have been successfully applied in the synthesis of the core octadienoic acid unit of cryptophycins, demonstrating their effectiveness in constructing complex chiral molecules. hbni.ac.inresearchgate.net

Strategies for the Synthesis of Conjugated Octadienoic Acid Isomers

The synthesis of conjugated diene systems, such as those found in 2,4-octadienoic acid, can be achieved through various modern synthetic methods. These strategies often focus on the efficient formation of the carbon-carbon double bonds with specific stereochemistry.

Enyne metathesis is a powerful reaction for the formation of conjugated 1,3-dienes from an alkene and an alkyne. nih.gov This bond reorganization process, typically catalyzed by ruthenium complexes, provides a direct route to the diene core of octadienoic acid. nih.gov

Another approach involves the coupling of terminal alkynes with vinyl halides, often catalyzed by copper compounds, to generate the conjugated enyne precursor. organic-chemistry.org This can then be further elaborated to the desired dienoic acid.

The Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds. wikipedia.org It involves the palladium-catalyzed reaction of an organoboron compound with an organohalide. harvard.edujk-sci.com This reaction is widely used in the synthesis of polyolefins, styrenes, and substituted biphenyls and can be adapted for the synthesis of this compound derivatives. wikipedia.org

The general scheme for a Suzuki reaction involves:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide.

Transmetalation: The organoboron species transfers its organic group to the palladium complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the catalyst. jk-sci.com

This method offers high stereospecificity, allowing for the synthesis of specific isomers of the conjugated diene system. harvard.edu

| Reaction | Catalyst/Reagent | Key Transformation |

| Enyne Metathesis | Ruthenium Catalyst (e.g., Grubbs' catalyst) | Alkene + Alkyne → Conjugated Diene |

| Sonogashira Coupling | Palladium/Copper Catalysts | Terminal Alkyne + Vinyl Halide → Conjugated Enyne |

| Suzuki Coupling | Palladium Catalyst, Base | Organoboron Compound + Organohalide → C-C Bond Formation |

Esterification Techniques for this compound Derivatives

Esterification is a fundamental transformation in organic chemistry, often used to protect the carboxylic acid functionality or to create derivatives with different properties.

Trimethylsilyldiazomethane (TMS-diazomethane) is a reagent commonly used for the methylation of carboxylic acids to form methyl esters. nih.govcommonorganicchemistry.com It is considered a safer and more convenient alternative to the hazardous diazomethane. wordpress.com The reaction of TMS-diazomethane with a carboxylic acid proceeds rapidly to give the corresponding methyl ester. commonorganicchemistry.comresearchgate.net

The general procedure involves adding a solution of TMS-diazomethane to a solution of the carboxylic acid in a suitable solvent mixture, such as diethyl ether and methanol, at a controlled temperature. The reaction is typically efficient and high-yielding.

Other common esterification methods include:

Fischer Esterification: This is the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.com It is a reversible process, and often an excess of the alcohol is used to drive the equilibrium towards the ester product. masterorganicchemistry.com

Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification, and is particularly useful for acid-sensitive substrates. commonorganicchemistry.com

| Method | Reagents | Key Features |

| Trimethylsilyldiazomethane | TMS-diazomethane, Methanol | Mild, efficient, safer alternative to diazomethane |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible, often uses excess alcohol |

| Steglich Esterification | Alcohol, DCC, DMAP | Good for acid-sensitive substrates |

Preparation of Biologically Relevant this compound Analogs through Functional Group Modifications

The biological activity of this compound can be significantly altered by modifying its functional groups. These modifications can influence the compound's polarity, steric bulk, and ability to interact with biological targets. Common strategies include esterification, amidation, and alterations to the hydrocarbon chain.

Esterification of the carboxylic acid group is a frequently employed method to create analogs with varied lipophilicity and metabolic stability. For instance, the synthesis of methyl esters of related fatty acids is a common practice to facilitate analysis and, in some cases, enhance biological uptake. The reaction typically involves treating the carboxylic acid with an alcohol, such as methanol, in the presence of an acid catalyst like p-toluenesulfonic acid.

Amidation of the carboxylic acid moiety introduces a nitrogen-containing functional group, which can form hydrogen bonds and interact differently with biological receptors compared to the parent carboxylic acid. The synthesis of amides can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. For example, treatment of a carboxylic acid with thionyl chloride can yield the corresponding acid chloride, which then readily reacts with an amine to form the desired amide.

Modifications to the hydrocarbon chain, such as the introduction of substituents or the alteration of double bond geometry, can also lead to analogs with unique biological profiles. While specific examples for this compound are not extensively detailed in readily available literature, the principles are well-established in fatty acid chemistry. For instance, the introduction of hydroxyl or methoxy groups can alter the molecule's polarity and potential for hydrogen bonding.

The following table summarizes various functional group modifications that can be applied to generate biologically relevant analogs of this compound, based on established chemical principles for fatty acids.

| Starting Material | Reagent(s) | Functional Group Modification | Resulting Analog Type |

| This compound | Methanol, p-toluenesulfonic acid | Esterification of carboxylic acid | Methyl 2,4-octadienoate |

| This compound | Thionyl chloride, then an amine (e.g., propylamine) | Amidation of carboxylic acid | N-propyl-2,4-octadienamide |

| This compound | Reagents for hydroxylation (e.g., osmium tetroxide) | Addition of hydroxyl groups to the double bonds | Dihydroxy-octanoic acid derivative |

Development of Novel Synthetic Routes for Structural Elucidation and Biological Probing

The development of efficient and versatile synthetic routes is paramount for the structural elucidation and biological investigation of this compound and its analogs. These routes must allow for the precise control of stereochemistry and the introduction of various functional groups at specific positions.

A common and powerful method for the synthesis of unsaturated systems like this compound is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of this compound, a suitable strategy would involve the reaction of a phosphonium ylide with an α,β-unsaturated aldehyde. The stereochemistry of the resulting double bond can often be controlled by the choice of reagents and reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, which is relevant for the synthesis of the naturally occurring (2E,4E)-isomer of this compound.

Another synthetic approach involves the use of organometallic reagents. For instance, the coupling of an organozinc reagent with a suitable electrophile in the presence of a palladium catalyst can be an effective method for forming the carbon-carbon bonds required for the backbone of this compound. These methods often offer high functional group tolerance, allowing for the synthesis of complex and highly functionalized analogs.

Solid-phase synthesis has also emerged as a powerful technique for the rapid and efficient preparation of libraries of fatty acid analogs. In this approach, the growing fatty acid chain is attached to a solid support, and building blocks are added sequentially. This method allows for easy purification and the potential for automation, facilitating the synthesis of a diverse range of analogs for biological screening.

The following table outlines some novel synthetic routes that can be applied to the synthesis of this compound and its derivatives, highlighting the key reactions and their utility.

| Synthetic Route | Key Reaction | Starting Materials (Example) | Product | Utility for Structural Elucidation and Biological Probing |

| Wittig Olefination | Wittig reaction | A phosphonium ylide and an α,β-unsaturated aldehyde | This compound ester | Allows for stereoselective synthesis of specific isomers for biological testing. |

| Organometallic Coupling | Palladium-catalyzed cross-coupling | An organozinc reagent and a vinyl halide | Substituted this compound derivative | Enables the introduction of various substituents on the carbon backbone to probe structure-activity relationships. |

| Solid-Phase Synthesis | Iterative coupling on a solid support | Polymer-bound starting material and various building blocks | Library of this compound analogs | Facilitates the rapid generation of diverse compounds for high-throughput screening of biological activity. |

Advanced Analytical Methodologies for 2,4 Octadienoic Acid Research

Chromatographic Techniques for Separation and Quantification of Octadienoic Acids

Chromatography is a fundamental tool for the separation of complex mixtures. In the context of 2,4-octadienoic acid research, various chromatographic methods are employed to resolve its isomers and quantify their presence in different samples.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the geometric and positional isomers of octadienoic acids. The separation is often achieved using a silica (B1680970) gel column with a mobile phase typically consisting of a mixture of n-hexane, isopropanol, and acetic acid. cabidigitallibrary.org Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of 234 nm, which is the characteristic absorption wavelength for conjugated diene systems. cabidigitallibrary.orgiosrjournals.org

Silver ion HPLC (Ag+-HPLC) is a specialized form of HPLC that has proven particularly effective in resolving isomers of conjugated fatty acids. sci-hub.seoup.com This technique utilizes a stationary phase impregnated with silver ions, which interact with the double bonds of the fatty acids, allowing for separation based on the degree of unsaturation as well as the configuration (cis/trans) and position of the double bonds. sci-hub.se For instance, Ag+-HPLC has been successfully used to separate complex mixtures of conjugated linoleic acid (CLA) isomers, which are structurally related to this compound. sci-hub.seoup.com The mobile phase for Ag+-HPLC often consists of hexane (B92381) and acetonitrile. oup.com

The derivatization of fatty acids into esters, such as p-methoxyphenacyl esters, can significantly enhance the resolution of positional isomers in Ag+-HPLC. sci-hub.se This approach has been shown to improve the separation of cis and trans isomers of octadecenoic acids. sci-hub.se

Table 1: HPLC Parameters for Isomer Resolution

| Parameter | Details | Source |

| Column | Absolute SiO2 (250 mm × 4.6 mm, 5 μm) | cabidigitallibrary.org |

| Mobile Phase | n-hexane, isopropanol, and acetic acid (98.3:1.6:0.1, V/V) | cabidigitallibrary.org |

| Detection | Photodiode Array (PDA) at 234 nm | cabidigitallibrary.org |

| Specialized Technique | Silver Ion HPLC (Ag+-HPLC) | sci-hub.seoup.com |

| Ag+-HPLC Mobile Phase | Hexane/acetonitrile (99.9:0.1) | oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for both the identification and quantification of this compound and its derivatives in various matrices. nih.govbotanyjournals.com In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification. researchgate.net

For the analysis of fatty acids like this compound, a derivatization step is often necessary to increase their volatility. A common method involves converting the fatty acids into their corresponding fatty acid methyl esters (FAMEs). researchgate.net The identification of compounds is typically achieved by comparing their mass spectra and retention times with those of known standards or with entries in a spectral library, such as the National Institute of Standards and Technology (NIST) database. researchgate.net

GC-MS has been widely used to analyze the fatty acid composition of various natural extracts. For example, it has been employed to identify numerous compounds, including fatty acids, in plant extracts. nih.govbotanyjournals.com The quantitative analysis is often performed by measuring the peak area of the compound in the chromatogram and comparing it to the peak area of a known concentration of an internal standard. who.int

Table 2: GC-MS Analysis of this compound

| Parameter | Details | Source |

| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) | researchgate.net |

| Identification | Comparison of mass spectra and retention times with standards/libraries (e.g., NIST) | researchgate.net |

| Quantification | Comparison of peak area with an internal standard | who.int |

Chiral HPLC for Enantiomeric Ratio Determination

Chiral High-Performance Liquid Chromatography (chiral HPLC) is a specialized chromatographic technique used for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. phenomenex.com This is particularly important in pharmaceutical and biological research, as different enantiomers of a compound can have distinct biological activities. phenomenex.com

The separation of enantiomers in chiral HPLC is achieved by using a chiral stationary phase (CSP). phenomenex.com These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus their separation. phenomenex.com Common types of CSPs include polysaccharide-based, protein-based, and Pirkle-type columns. phenomenex.comscispace.com

For the separation of acidic compounds like this compound, anion-exchange type chiral stationary phases, such as CHIRALPAK QN-AX and QD-AX, have shown excellent performance. chiraltech.com The separation mechanism is based on the ionic interaction between the acidic analyte and the chiral selector on the stationary phase, supplemented by other interactions like hydrogen bonding and π-π interactions. chiraltech.com

Another approach involves the derivatization of the chiral analyte with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. mdpi.com For example, chiral alcohols have been successfully separated after being esterified with a chiral acid. mdpi.com

Spectroscopic Characterization of this compound

Spectroscopic techniques are vital for the detailed structural elucidation of this compound, providing information about its molecular formula, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to elucidate the carbon skeleton and the nature of the functional groups present in a molecule. ipb.pt

For complex molecules, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between different atoms. core.ac.uk The COSY spectrum reveals proton-proton couplings, while HMQC and HMBC show correlations between protons and carbons that are one bond or multiple bonds apart, respectively. core.ac.uk

The stereochemistry of a molecule, including the relative configuration of substituents, can often be determined using NOESY (Nuclear Overhauser Effect Spectroscopy). ipb.pt The NOESY experiment detects protons that are close in space, providing crucial information for stereochemical assignment. ipb.pt The magnitude of coupling constants between vicinal protons can also help in determining the stereochemistry, for instance, distinguishing between cis and trans isomers in a ring system. ipb.pt

Table 3: NMR Techniques for Structural Elucidation

| Technique | Information Provided | Source |

| ¹H NMR | Information about the proton environment | ipb.pt |

| ¹³C NMR | Information about the carbon skeleton | ipb.pt |

| COSY | Proton-proton correlations | core.ac.uk |

| HMQC | One-bond proton-carbon correlations | core.ac.uk |

| HMBC | Multiple-bond proton-carbon correlations | core.ac.uk |

| NOESY | Through-space proton-proton correlations for stereochemistry | ipb.pt |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and molecular formula of a compound. udel.edu In mass spectrometry, molecules are ionized to form charged particles (ions) whose mass-to-charge ratios (m/z) are measured. udel.edu High-resolution mass spectrometry (HRMS) can determine the exact mass of a molecule with high accuracy, which allows for the determination of its elemental composition. udel.edu

The fragmentation pattern observed in a mass spectrum is highly characteristic of a particular molecule and can be used for its structural identification. libretexts.org Different ionization techniques, such as Electron Impact (EI) and Electrospray Ionization (ESI), can be used, each providing different types of structural information. udel.edu EI is a "hard" ionization technique that causes extensive fragmentation, providing detailed structural information, while ESI is a "soft" ionization technique that typically results in less fragmentation and a prominent molecular ion peak. udel.edu

For carboxylic acids like this compound, characteristic fragmentation patterns in EI-MS include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org The analysis of fragmentation patterns is crucial for identifying unknown compounds and confirming the structure of known ones. libretexts.org

Advanced Detection Methods for Trace Analysis of Octadienoic Acid Metabolites

The accurate measurement of this compound and its metabolites at low concentrations is crucial for understanding their biological roles. Modern analytical chemistry offers several powerful techniques for this purpose, with chromatography coupled to mass spectrometry being the cornerstone of current research.

Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC) are the primary methods used to separate this compound and its metabolites from other components in a sample. mdpi.com GC is particularly well-suited for the analysis of volatile compounds, and fatty acids like this compound are often derivatized to increase their volatility for GC analysis. arcjournals.org High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for non-volatile or thermally sensitive metabolites. mdpi.comtandfonline.com These LC techniques separate compounds based on their physicochemical properties, offering excellent resolution and speed. mdpi.com

Mass Spectrometry (MS) Detection: Mass spectrometry is the preferred detection method due to its exceptional sensitivity, resolution, and ability to provide structural information. mdpi.com When coupled with GC or LC, it creates a powerful analytical platform (GC-MS and LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a robust method for identifying and quantifying fatty acids. arcjournals.org After separation by GC, the metabolites enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries like the National Institute of Standards and Technology (NIST) library. arcjournals.org Derivatization is a common step to make the fatty acids volatile enough for GC-MS analysis. arcjournals.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often employed. uni-jena.denih.gov In LC-MS/MS, a specific ion (the precursor ion) corresponding to the metabolite of interest is selected, fragmented, and then a specific fragment ion (the product ion) is detected. nih.gov This multiple-reaction monitoring (MRM) mode significantly reduces background noise and allows for the quantification of metabolites at very low levels. mdpi.comwaters.com This method has been successfully used for the analysis of various oxidized fatty acids in complex biological samples. nih.govmdpi.com

The choice between GC-MS and LC-MS/MS often depends on the specific metabolites being studied and the nature of the biological matrix. Both techniques have been instrumental in advancing our understanding of fatty acid metabolism. al-kindipublisher.comnih.gov

Method Validation and Standardization in this compound Analysis

To ensure the reliability and comparability of data from different studies, analytical methods for this compound must be rigorously validated and standardized. uni-jena.de Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.

Key validation parameters, as recommended by regulatory bodies like the FDA and EMA, include: heribert-hirt.org

Linearity: This establishes the relationship between the concentration of the analyte and the instrumental response. A linear calibration curve is constructed by analyzing a series of standards of known concentrations. mdpi.comlmaleidykla.lt An acceptable correlation coefficient (R²) is typically greater than 0.99. mdpi.comlmaleidykla.lt

Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). lmaleidykla.ltnih.gov

Accuracy: This determines the closeness of the measured value to the true value. It is often assessed by analyzing spiked samples with known amounts of the analyte and calculating the recovery. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. mdpi.comlmaleidykla.lt

Selectivity: This ensures that the method can unequivocally measure the analyte in the presence of other components that may be expected to be present in the sample. researchgate.net

Robustness: This evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters. heribert-hirt.org

The table below summarizes typical validation parameters for the analysis of fatty acids using chromatographic methods.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.99 mdpi.comlmaleidykla.lt |

| Precision (RSD) | Relative Standard Deviation of replicate measurements. | < 15% (often stricter, e.g., < 7%) nih.gov |

| Accuracy (Recovery) | Percentage of the true amount of analyte recovered. | 80-120% (often stricter, e.g., 87-119%) nih.gov |

| LOD | Lowest detectable concentration. | Method-dependent, often in the ppb range. mdpi.com |

| LOQ | Lowest quantifiable concentration. | Method-dependent, often in the ppb range. mdpi.com |

Standardization of protocols, including sample preparation, is also critical but remains a challenge in the field of lipidomics. mdpi.com The use of internationally accepted methods, such as those from ISO or AOAC, is encouraged to ensure data equivalency across different laboratories. europa.eu

Application of Untargeted Metabolomics in Studying Octadienoic Acid Pathways

Untargeted metabolomics is a powerful, hypothesis-generating approach that aims to comprehensively measure all small molecules (metabolites) in a biological sample. waters.comnih.gov This global profiling allows researchers to discover unexpected changes in metabolic pathways associated with a particular condition or treatment.

In the context of this compound, untargeted metabolomics can be used to:

Identify novel metabolites: By comparing the metabolic profiles of samples under different conditions, researchers can identify new derivatives and metabolic products of this compound.

Elucidate metabolic pathways: The comprehensive data generated by untargeted metabolomics can be used to map out the metabolic pathways involving this compound and understand how these pathways are altered in different physiological or pathological states. nih.govgoettingen-research-online.de

Discover biomarkers: Alterations in the levels of this compound or its metabolites may serve as biomarkers for disease or exposure to certain stimuli. physiology.org

The typical workflow for an untargeted metabolomics study involves sample preparation, data acquisition using high-resolution mass spectrometry (often coupled with UPLC), and sophisticated data analysis. waters.comrsc.org Statistical tools like multivariate analysis are used to identify significant changes in metabolite levels between different groups. waters.com Pathway analysis tools are then used to place these changing metabolites into a biological context. ijdvl.commdpi.com

Untargeted metabolomics has been successfully applied to study fatty acid metabolism in various contexts, revealing alterations in pathways such as linoleic acid metabolism in relation to bone health and identifying wound-induced oxylipins in plants. nih.govgoettingen-research-online.de This approach has also been used to investigate the metabolic changes in cancer patients and to understand the effects of various treatments. frontiersin.orgacs.org The integration of metabolomic data with other 'omics' data, such as transcriptomics, can provide a more complete picture of the biological system. mdpi.com

Mechanistic Investigations of 2,4 Octadienoic Acid Biological Activities

Molecular Interactions of 2,4-Octadienoic Acid with Cellular Components and Enzymes

As a fatty acid, this compound can interact with various cellular components, most notably with enzymes that metabolize lipids. These interactions are fundamental to its biological effects. Fatty acid derivatives are known to play roles in biological signaling and may possess anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The specific chemical structure, including the arrangement of double bonds, influences the compound's reactivity and its engagement with biological systems. ontosight.ai

Enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs) are key players in the metabolism of polyunsaturated fatty acids. nih.govoup.com These enzymes convert fatty acids into a wide array of bioactive lipid mediators. nih.gov For instance, COX enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are crucial mediators of inflammation and other physiological processes. acs.orgjpp.krakow.pl Similarly, LOXs catalyze the addition of molecular oxygen to polyunsaturated fatty acids to form fatty acid hydroperoxides. oup.commdpi.com

Substrate Recognition and Binding by Fatty Acid Modifying Enzymes

The ability of enzymes to recognize and bind fatty acid substrates is a highly specific process, dictated by the three-dimensional structure of the enzyme's active site. In the case of cyclooxygenase enzymes, the carboxylate group of the fatty acid substrate typically forms critical interactions with specific amino acid residues within the active site channel. For example, in COX-1, the carboxylate of linoleic acid forms a salt bridge with Arg-120 and hydrogen bonds with Tyr-355. nih.govacs.org The rest of the fatty acid chain establishes numerous hydrophobic contacts with amino acids lining the channel. nih.govacs.org

| Enzyme Family | Key Interacting Residues (Example from related enzymes) | Type of Interaction | Reference |

|---|---|---|---|

| Cyclooxygenases (COX) | Arg-120, Tyr-355 | Salt bridge, Hydrogen bonds with carboxylate group | nih.govacs.org |

| Pathogen-inducible Oxygenase (PIOX) | Arg-559, His-311 | High-affinity substrate binding, Optimal alignment for catalysis | nih.gov |

Modulation of Enzyme Activity by this compound and Its Derivatives

Fatty acids and their derivatives can act as both substrates and modulators of enzyme activity. For instance, the hydroperoxy derivatives of linoleic acid, such as 13-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE), have been shown to inhibit prostaglandin (B15479496) formation catalyzed by both COX-1 and COX-2. nih.gov This suggests that the products of fatty acid oxidation can regulate the activity of the enzymes that produce them, acting as a form of feedback inhibition. nih.gov

This modulatory role is crucial in controlling inflammatory processes. By competing with arachidonic acid for the active site of COX enzymes, other fatty acids can reduce the production of pro-inflammatory prostaglandins. nih.gov While direct studies on this compound are limited, its structural similarity to other polyunsaturated fatty acids suggests it could similarly modulate the activity of enzymes like COX and LOX.

Involvement of this compound in Intracellular Signaling Pathways

Fatty acids and their metabolites are integral components of intracellular signaling cascades. They can act as second messengers or as precursors to signaling molecules that regulate a wide range of cellular processes. mdpi.com For example, some fatty acids can activate G protein-coupled receptors (GPRs), such as GPR40 and GPR120, which in turn can trigger downstream signaling pathways involving phospholipase C (PLC), protein kinase C (PKC), and changes in intracellular calcium levels. researchgate.net

The metabolites of fatty acids, collectively known as oxylipins, are also potent signaling molecules. annualreviews.org For instance, oxidized linoleic acid products have been shown to induce the expression of syndecan-4 mRNA through the generation of intracellular hydrogen peroxide and subsequent activation of the extracellular signal-regulated kinase (ERK) signaling pathway. physiology.org In fungi, oxidized derivatives of linoleic acid act as signaling molecules, called psi factors, that regulate the balance between asexual and sexual development. annualreviews.org

Research on this compound as a Precursor in the Biosynthesis of Other Bioactive Molecules

This compound can serve as a building block for the synthesis of more complex and biologically active molecules. In the realm of fungal secondary metabolism, polyketide synthases can utilize short-chain carboxylic acids to construct elaborate molecular architectures. researchgate.net

Intermediates in Unusual Amino Acid Biosynthesis

A notable example of this compound's role as a precursor is in the biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt). researchgate.netnih.gov This amino acid is a component of the immunosuppressant drug cyclosporin (B1163) A. The biosynthesis of Bmt is proposed to occur in two main phases: the formation of a polyketide backbone followed by a transformation process. researchgate.netnih.gov

During in vitro studies with enzyme fractions from the fungus Tolypocladium niveum, 4(R)-methyl-(E,E)-2,6-octadienoic acid was identified as one of the methylated products. nih.gov This compound is closely related to this compound. The key intermediate in this pathway was identified as 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid. researchgate.netnih.gov The formation of these C8-chain molecules highlights the role of derivatives of octadienoic and octenoic acids as crucial intermediates in the assembly of complex natural products. researchgate.netnih.gov

| Precursor/Intermediate | Biosynthetic Product | Producing Organism | Reference |

|---|---|---|---|

| 4(R)-methyl-(E,E)-2,6-octadienoic acid | Related to (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) biosynthesis | Tolypocladium niveum (fungus) | nih.gov |

| 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid | Key intermediate in Bmt biosynthesis | Tolypocladium niveum (fungus) | researchgate.netnih.gov |

Role of this compound in Fundamental Biological Processes

The interactions and pathways described above implicate this compound and its derivatives in a variety of fundamental biological processes. Through the modulation of enzymes like COX and LOX, these compounds can influence inflammation and immune responses. ontosight.aiontosight.ai Their involvement in intracellular signaling pathways suggests roles in regulating cell growth, differentiation, and metabolism. researchgate.net Furthermore, their function as biosynthetic precursors demonstrates their importance in generating molecular diversity and producing potent bioactive compounds. researchgate.netnih.gov

Contribution to Lipid Peroxidation Mechanisms

Lipid peroxidation is a process of oxidative degradation of lipids, primarily polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). This chemical cascade consists of three main phases: initiation, propagation, and termination, leading to the formation of various lipid byproducts. ontosight.ai These products, including lipid hydroperoxides and aldehydes, can cause cellular damage. nih.gov

The mechanism of lipid peroxidation can be enzymatic, catalyzed by enzymes like lipoxygenases (LOX), or non-enzymatic, driven by free radicals. researchgate.netmdpi.com In the context of this compound, its relevance emerges from the breakdown of larger fatty acids during this process. Specifically, during non-enzymatic lipid peroxidation, alkoxy radicals can be generated from the hydroperoxides of fatty acids such as linolenic acid. icm.edu.pl A fraction of these alkoxy radicals undergoes conversion to form 2,4-dienals. icm.edu.pl This class of α,β-unsaturated aldehydes, which includes derivatives of this compound, has been shown to be capable of inducing programmed cell death. icm.edu.pl

The process begins when a pro-oxidant abstracts a hydrogen atom from a PUFA, creating a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen from another PUFA, propagating a chain reaction and forming a lipid hydroperoxide (LOOH). researchgate.net These hydroperoxides are key intermediates. The formation of an alkoxy radical from the corresponding hydroperoxide is a critical step in generating toxic lipid peroxidation products. pnas.org This alkoxy radical can then undergo carbon-carbon bond cleavage, yielding a variety of reactive products, including α,β-unsaturated aldehydes. pnas.org

The generation of these reactive species is kept in check by cellular antioxidant systems. As long as reducing agents like glutathione (B108866) are available, the levels of lipid hydroperoxides remain low. icm.edu.pl However, when these non-enzymatic antioxidants are depleted, the process can intensify, potentially shifting from programmed cell death to necrotic processes. icm.edu.pl

Table 1: Key Stages and Products in Lipid Peroxidation

| Stage | Description | Key Molecules Involved |

|---|---|---|

| Initiation | A reactive oxygen species (ROS) abstracts a hydrogen atom from a polyunsaturated fatty acid (PUFA). | PUFAs, ROS (e.g., hydroxyl radical) |

| Propagation | The resulting fatty acid radical reacts with oxygen to form a peroxyl radical, which in turn attacks another PUFA, creating a chain reaction. | Fatty acid radical, O₂, Lipid hydroperoxide (LOOH) |

| Decomposition | Lipid hydroperoxides break down into smaller, often reactive, molecules. | Alkoxy radicals, 2,4-Dienals (including this compound derivatives) |

| Termination | Radicals react with each other to form non-radical species, ending the chain reaction. | Antioxidants (e.g., Glutathione), Radical species |

Influence on Membrane Formation and Structural Integrity

The plasma membrane is a dynamic structure whose integrity and fluidity are paramount for cellular function. The composition of lipids, particularly the nature of the fatty acid chains within phospholipids (B1166683), plays a crucial role in these properties. The presence of unsaturated fatty acids, with their characteristic double bonds, influences membrane architecture. Fatty acids with cis double bonds introduce kinks into the hydrocarbon chain, which prevents tight packing of phospholipids and thereby increases membrane fluidity. wikipedia.org Conversely, trans bonds result in a straighter chain, allowing for denser packing.

Exogenous fatty acids and their derivatives can be incorporated into cellular membranes, altering their composition and physical properties. mdpi.com Studies on fatty acid hydroperoxides (HPOs), which are oxygenated derivatives of fatty acids and structurally related to this compound, have shown that their insertion into biomimetic plant plasma membranes impacts the membrane's global structure without causing solubilization. nih.govresearchgate.net This modulation of the membrane's physical state is considered a potential mechanism for how these molecules are perceived by the cell. nih.govresearchgate.net

The amphipathic nature of phospholipids, possessing a hydrophilic head and hydrophobic tails, drives their self-assembly into a lipid bilayer in aqueous environments. libretexts.org The cross-sectional area of the head and tail groups determines the preferred structure; the cylindrical shape of two-tailed phospholipids favors the formation of a bilayer. libretexts.org The incorporation of different fatty acids, such as this compound, into these phospholipid tails can alter this geometry and the packing of lipids. This change in the lipidome can affect membrane-dependent cellular processes, including the function of membrane-bound proteins and signaling pathways. mdpi.commdpi.com For instance, alterations in membrane lipid composition are known to influence the PI3K/AKT signaling pathway, which is critical for cell proliferation and survival. mdpi.com

Table 2: Influence of Fatty Acid Characteristics on Membrane Properties

| Fatty Acid Characteristic | Effect on Membrane Structure | Consequence for Membrane Integrity |

|---|---|---|

| Saturation (Saturated) | Straight chains, allows for tight packing. | Decreased fluidity, more rigid structure. |

| Unsaturation (Cis double bonds) | Kinked chains, prevents tight packing. wikipedia.org | Increased fluidity, more flexible structure. wikipedia.org |

| Unsaturation (Trans double bonds) | Relatively straight chains, allows closer packing than cis isomers. | Decreased fluidity compared to cis-isomers. |

| Incorporation of Exogenous Lipids | Alters the overall lipid composition and molecular geometry. mdpi.com | Modulates global structure and can impact signaling. nih.govresearchgate.net |

Roles in Plant Defense Mechanisms at a Molecular Level

Plants employ a sophisticated arsenal (B13267) of chemical defenses against pathogens and herbivores. Lipids and their derivatives, known as oxylipins, are central to these defense strategies, acting as signaling molecules and direct antimicrobial agents. nih.govresearchgate.net Certain derivatives of octadienoic acid have been investigated for their potential roles in these plant defense mechanisms. ontosight.ai

When a plant is challenged by a pathogen, it can trigger the production of oxylipins from polyunsaturated fatty acids through the action of enzymes like lipoxygenase (LOX). frontiersin.org These oxylipins can then activate a cascade of defense responses. For example, fatty acid hydroperoxides (HPOs), which are products of LOX activity, can induce early immunity-related responses such as the production of reactive oxygen species (ROS) when applied to plants. nih.govresearchgate.net This "oxidative burst" is a hallmark of plant defense activation. Studies have shown that root application of specific HPOs, such as 13-hydroperoxy-(9Z,11E)-octadecadienoic acid (13-HPOD), can enhance the resistance of Arabidopsis thaliana leaves to the fungal pathogen Botrytis cinerea. nih.govresearchgate.net

Fatty acids themselves can possess direct antifungal properties. Various plant extracts containing octadecadienoic acid have demonstrated efficacy against pathogenic fungi. scielo.brcabidigitallibrary.orgawsjournal.org The antifungal activity often varies depending on the fungal species and the specific fatty acid. cdnsciencepub.com The mechanism is thought to involve the modulation of the plant plasma membrane structure, where the insertion of these lipid molecules triggers defense signaling. nih.gov

Furthermore, fatty acids and their metabolites are key components of systemic signaling. Molecules like jasmonic acid and its precursors, which are derived from the oxylipin pathway, are transported throughout the plant to activate defense genes in distal tissues, leading to systemic acquired resistance (SAR) or induced systemic resistance (ISR). nih.govfrontiersin.org The detection of various fatty acids and their derivatives in plants responding to herbivory suggests their role as signaling molecules that mediate these complex defense networks. d-nb.info

Table 3: Roles of Lipid-Derived Molecules in Plant Defense

| Molecule Class | Specific Example(s) | Molecular Role in Defense |

|---|---|---|

| Fatty Acid Hydroperoxides (HPOs) | 13-HPOD, 13-HPOT nih.govresearchgate.net | Elicit defense responses like ROS production; enhance resistance to fungal pathogens. nih.govresearchgate.net |

| Unsaturated Fatty Acids | Octadecadienoic acid scielo.brcabidigitallibrary.org | Exhibit direct antifungal activity against various phytopathogens. cabidigitallibrary.orgcdnsciencepub.com |

| Oxylipins (general) | Jasmonic acid, 12-oxo-phytodienoic acid (12-OPDA) frontiersin.org | Act as systemic signals to activate defense gene expression throughout the plant. nih.govfrontiersin.org |

| Octadienoic Acid Derivatives | This compound derivatives ontosight.ai | Studied as potential signaling molecules in plant defense pathways. ontosight.ai |

Structural-Activity Relationship Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By synthesizing and testing analogs—molecules with systematic modifications—researchers can identify the key functional groups and structural features required for a desired effect. While comprehensive SAR studies focusing specifically on this compound are limited, research on closely related fatty acid analogs provides valuable insights.

One area of investigation is the role of such compounds as enzyme inhibitors. For example, a study on octanoic acid derivatives as inhibitors of allene (B1206475) oxide synthase (AOS), a key enzyme in the biosynthesis of plant defense hormones like jasmonic acid, revealed important structural requirements. researchgate.net The stereochemistry and the nature of substituents on the octanoic acid chain were critical for potent inhibition, demonstrating that specific spatial arrangements are necessary for the molecule to bind effectively to the enzyme's active site. researchgate.net

In another study, the synthesis of (E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid, an analog of this compound, was reported. jlu.edu.cn This monoterpenoid acid and its methyl ester have been isolated from plants known for their antibacterial properties, suggesting that the octadienoic acid backbone is a viable scaffold for developing antimicrobial agents. jlu.edu.cn

Research on other fatty acid derivatives has further highlighted the importance of specific structural modifications. For instance, a study aiming to improve the α-glucosidase inhibitory activity of fatty acids found that introducing a hydroxyl group to the carbon chain significantly enhanced inhibitory potency. d-nb.info Molecular docking simulations suggested that the added hydroxyl group could form additional hydrogen bonds with amino acid residues in the enzyme's active site, thereby strengthening the interaction between the inhibitor and the protein. d-nb.info This principle—that adding or modifying functional groups can enhance biological activity by improving molecular interactions—is a cornerstone of SAR and likely applies to analogs of this compound as well.

Table 4: Summary of Structure-Activity Relationship Insights from Related Compounds

| Compound Class/Analog | Biological Target/Activity | Key Structural Finding | Reference |

|---|---|---|---|

| Octanoic acid derivatives | Allene Oxide Synthase (AOS) Inhibition | Stereochemistry and specific substituents are critical for potent inhibition. | researchgate.net |

| (E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid | Antibacterial Activity | The modified octadienoic acid scaffold is associated with antimicrobial properties. | jlu.edu.cn |

| Hydroxylated fatty acids | α-glucosidase Inhibition | Addition of a hydroxyl group enhanced inhibitory activity by forming extra hydrogen bonds with the target enzyme. | d-nb.info |

Future Directions and Emerging Research Avenues for 2,4 Octadienoic Acid

Elucidating Uncharacterized Biosynthetic and Metabolic Pathways for 2,4-Octadienoic Acid

The complete enzymatic choreography that synthesizes and degrades this compound in various organisms remains largely uncharacterized. Future research will be pivotal in identifying the specific enzymes and mapping the intricate metabolic networks involved. While the broader strokes of fatty acid metabolism, involving desaturases, elongases, and β-oxidation, are known, the specific players for a medium-chain dienoic acid like this compound are yet to be definitively identified. researchgate.net

Research efforts are anticipated to focus on several key areas:

Identification of Novel Enzymes: The search for enzymes responsible for creating the conjugated double bond system in a C8 chain is a primary objective. This may involve exploring enzyme families known for fatty acid modification, such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases, which are known to produce a wide array of oxygenated fatty acids, or octadecanoids, from C18 precursors. acs.orgnih.gov It is plausible that homologous enzymes exist with specificity for shorter-chain fatty acids.

Microbial Pathway Discovery: Microorganisms, particularly bacteria and fungi, are a rich source of unique metabolic pathways. nih.govresearchgate.net For instance, cyanobacteria utilize distinct pathways for hydrocarbon production from fatty acids, such as the fatty acyl-ACP reductase (FAAR) and aldehyde-deformylating oxygenase (ADO) system or an olefin synthase (OLS) pathway. researchgate.netplos.org Investigating microbes found in unique ecological niches could reveal novel biosynthetic routes to this compound or its precursors.

Catabolic Pathway Mapping: Understanding how this compound is broken down is as crucial as understanding its synthesis. While likely catabolized through a modified β-oxidation pathway, the specific enzymes that handle the conjugated double bond system need to be identified. Studies on the degradation of larger unsaturated aldehydes, such as 2,4-decadienal, show they can be cleaved into smaller products, a process that could be analogous to the breakdown of this compound. nih.gov

Table 1: Potential Enzyme Classes for Investigation in this compound Metabolism

| Enzyme Class | Known Function in Fatty Acid Metabolism | Potential Role in this compound Metabolism |

|---|---|---|

| Desaturases | Introduce double bonds into acyl chains. researchgate.net | Catalyzing the formation of the C2 or C4 double bond. |

| Lipoxygenases (LOX) | Catalyze the dioxygenation of polyunsaturated fatty acids. acs.org | Potential involvement in the oxidation and synthesis of hydroxylated derivatives. |

| Cytochrome P450 (CYP) | Catalyze a wide range of oxidative reactions, including on fatty acids. acs.orgnih.gov | Hydroxylation or epoxidation of the octadienoic acid chain. |

| Acyl-CoA Synthetases | "Activate" fatty acids by converting them to Acyl-CoA esters for metabolism. | Activation of this compound for entry into catabolic or anabolic pathways. |

| Hydratases/Isomerases | Modify the position and configuration of double bonds during β-oxidation. | Processing the conjugated double bond system during degradation. |

Expanding the Scope of Synthetic Methodologies for Complex this compound Derivatives

The development of novel synthetic methodologies is essential for creating complex derivatives of this compound, which can then be used to probe biological functions or as building blocks for new materials. Future research will likely focus on achieving high selectivity and efficiency in modifying the molecule's core structure.

Key areas for synthetic expansion include: